1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a carboxylic acid group and a sulfamoyl group linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with DMF and POCl3 to form an aldehyde, which is then oxidized to the carboxylic acid.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrrole derivative with a sulfonamide in the presence of a base.
Coupling with Pyridine Moiety: The final step involves coupling the sulfamoyl-pyrrole intermediate with a pyridine derivative using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or conductivity.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms at the molecular level.
Mechanism of Action
The mechanism of action of 1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-[methyl(pyridin-2-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
- 1-methyl-4-[methyl(pyridin-4-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
- 1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-3-carboxylic acid
Uniqueness
1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both a carboxylic acid and a sulfamoyl group linked to a pyridine moiety provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-15-9-11(6-12(15)13(17)18)21(19,20)16(2)8-10-4-3-5-14-7-10/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSWCFEIYUVKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)N(C)CC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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